molecular formula C8H10N4 B11918003 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-63-9

4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11918003
CAS No.: 53645-63-9
M. Wt: 162.19 g/mol
InChI Key: YNVBJIXKRYKWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a high-purity chemical intermediate designed for research and development applications, strictly for laboratory use. As a member of the pyrazolo[3,4-d]pyrimidine family, this compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its core structure is a key feature in the synthesis of molecules that target various biological pathways. Researchers value this compound for its potential as a building block in developing kinase inhibitors. Kinase inhibition is a major area of focus for the treatment of diseases such as cancer and inflammatory disorders. The specific substitution pattern of the ethyl and methyl groups on the heterocyclic core allows for fine-tuning of the compound's physicochemical properties and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. When handling this material, standard laboratory safety protocols should be followed. It is recommended to use personal protective equipment, handle the substance in a well-ventilated area, and avoid contact with skin, eyes, or clothing. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53645-63-9

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

4-ethyl-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H10N4/c1-3-7-6-4-11-12(2)8(6)10-5-9-7/h4-5H,3H2,1-2H3

InChI Key

YNVBJIXKRYKWDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=NN(C2=NC=N1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of ortho-amino pyrazole esters with nitriles in the presence of hydrochloric acid. Under microwave irradiation (typically 100–150°C, 10–30 minutes), the reaction proceeds via nucleophilic attack and cyclization, forming the fused pyrazolo[3,4-d]pyrimidine ring. For 4-ethyl-1-methyl substitution, ethyl groups are introduced via nitrile precursors, while methyl groups are installed at the 1-position through selective alkylation.

Key Advantages:

  • Reduced Reaction Time : Completion in 15–30 minutes versus hours under conventional heating.

  • Improved Yields : Reported yields exceed 80% for analogous derivatives.

One-Flask Heterocyclization Strategy

A novel one-flask method developed by researchers involves sequential Vilsmeier amidination and heterocyclization reactions. This approach minimizes intermediate isolation, enhancing synthetic efficiency.

Optimized Protocol

  • Vilsmeier Reagent Formation : 5-Aminopyrazole derivatives react with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) at 60°C for 1–2 hours to generate 4-(iminomethyl) intermediates.

  • Heterocyclization : Hexamethyldisilazane (HMDS) is added to the reaction mixture, inducing cyclization at 70–80°C for 3–5 hours.

Performance Metrics:

ParameterValue
Yield56–91%
Optimal SolventDMF
Key Intermediate4-(Iminomethyl)formamidine

This method’s scalability is demonstrated by its adaptability to diverse 5-aminopyrazole substrates, though the 4-ethyl group requires tailored nitrile precursors.

Alkylation-Based Derivatization

Post-synthetic alkylation enables precise functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. Recent studies highlight the use of phase-transfer catalysis for introducing methyl and ethyl groups.

Procedure for 1-Methyl Substitution

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is treated with methyl iodide in DMF under phase-transfer conditions (room temperature, 12–24 hours). The reaction proceeds via nucleophilic substitution, with potassium carbonate as a base.

Outcomes:

  • Yield : 70–85% for methyl derivatives.

  • Characterization : Structures confirmed via ¹H/¹³C NMR and X-ray crystallography.

Challenges in Ethyl Group Installation

Ethylation at the 4-position necessitates harsher conditions (e.g., ethyl bromide, elevated temperatures) due to steric hindrance, often resulting in lower yields (~60%).

Four-Component One-Pot Synthesis

A groundbreaking four-component strategy condenses hydrazines, methylenemalononitriles, aldehydes, and alcohols into pyrazolo[3,4-d]pyrimidines in a single pot.

Reaction Pathway

  • Knoevenagel Condensation : Aldehydes and methylenemalononitriles form α,β-unsaturated nitriles.

  • Hydrazine Addition : Hydrazines attack the nitrile group, forming pyrazole intermediates.

  • Cyclization and Alkoxylation : Alcohols participate in nucleophilic substitution, closing the pyrimidine ring.

Experimental Data:

ComponentRoleExample
HydrazineNucleophilePhenylhydrazine
MethylenemalononitrileElectrophileMalononitrile
AldehydeCarbonyl Source2-Nitrobenzaldehyde
AlcoholAlkoxy Group DonorEthanol

Yield : 65–78%.
Advantage : Broad substrate scope accommodates diverse substituents, including nitro and aryl groups.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityKey Limitation
Microwave-Assisted80–9015–30 minHighSpecialized equipment required
One-Flask56–914–7 hoursModerateSensitivity to moisture
Alkylation60–8512–24 hoursHighSteric hindrance at 4-position
Four-Component65–786–8 hoursHighByproduct formation

Mechanistic Insights and Optimization

Role of Catalysts

  • PBr₃ in One-Flask Synthesis : Facilitates Vilsmeier reagent formation, enhancing electrophilicity of the formamide.

  • Phase-Transfer Catalysts : Accelerate alkylation by shuttling ions between aqueous and organic phases.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and intermediate stability, critical for high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with methylmagnesium iodide, ethylmagnesium bromide, and other Grignard reagents to form corresponding substituted derivatives .

Common Reagents and Conditions:

    Oxidation: Ferricyanide is commonly used as an oxidizing agent.

    Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method.

    Substitution: Grignard reagents such as methylmagnesium iodide and ethylmagnesium bromide are frequently used.

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the substituents .

Scientific Research Applications

Pain Management

One significant area of application for 4-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is their potential as sigma-1 receptor (σ1R) ligands. Research has demonstrated that certain derivatives exhibit selective antagonistic properties against σ1R, which is implicated in pain modulation. For instance, a structure-activity relationship (SAR) study identified specific derivatives with favorable pharmacokinetic profiles and potent antinociceptive effects in animal models. The compound's ability to modulate pain pathways makes it a candidate for further development in pain relief therapies .

Anticancer Activity

Another promising application of this compound is its anticancer potential. Studies have shown that derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit broad-spectrum activity against various cancer cell lines. For example, one derivative demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin, a standard chemotherapy agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the compound's potential as a novel anticancer agent.

Antimicrobial Activity

Recent research has also focused on the antimicrobial properties of this compound derivatives. A series of synthesized compounds were evaluated for their in vitro antimicrobial activity against selected bacterial and fungal strains. Some derivatives exhibited significant antimicrobial effects compared to standard treatments, suggesting that they may serve as effective alternatives or adjuncts in antimicrobial therapy .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Pain ManagementSelective σ1R antagonists with potent antinociceptive effects
Anticancer ActivityBroad-spectrum anticancer activity; IC50 values < 10 µM
Antimicrobial ActivitySignificant activity against bacteria and fungi

Case Study 1: Pain Management

A study investigated the efficacy of a specific derivative of this compound in a murine model of chronic pain. The results indicated that the compound significantly reduced pain responses compared to controls and demonstrated a favorable safety profile.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold induced apoptosis at low concentrations. Flow cytometric analysis confirmed that these compounds effectively triggered apoptotic pathways in A549 lung cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound 4-Ethyl, 1-Methyl 177.22 g/mol* Hypothesized anticancer activity; enhanced lipophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH2Cl, 1-Methyl 232.08 g/mol Synthetic intermediate for disubstituted derivatives
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine 4,6-DiCl, 1-Ethyl 222.06 g/mol Biochemical reagent; potential kinase inhibitor scaffold
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 1,6-diMethyl 261.50 g/mol Antiproliferative candidate; halogenated for reactivity
4-Aminopyrazolo[3,4-d]pyrimidine 4-NH2 135.12 g/mol Antitumor agent; purine antagonist
1-Phenyl-4-(p-tolylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-SO2C6H4CH3 355.41 g/mol Enzyme inhibitor; studied for gout management

*Calculated based on formula C8H11N5.

Key Findings:

Substituent Effects on Bioactivity Chloro vs. Ethyl Groups: Chloro substituents (e.g., 4-Cl in ) enhance electrophilicity, making compounds reactive intermediates for further derivatization. In contrast, ethyl groups (as in the target compound) may improve metabolic stability and membrane permeability due to increased lipophilicity . Amino vs. Alkyl Groups: 4-Amino derivatives (e.g., ) exhibit direct antitumor activity by mimicking purine bases, whereas alkyl groups (e.g., ethyl/methyl) may modulate target selectivity or reduce off-target effects .

Synthetic Accessibility Chloro-substituted derivatives (e.g., ) are typically synthesized via POCl3-mediated chlorination of pyrimidinones, enabling high yields (~83% in ). Ethyl/methyl-substituted analogs may require alkylation steps or palladium-catalyzed cross-coupling, which can be less efficient .

Biological Activities Anticancer Potential: 4-Amino and chloro derivatives (e.g., ) show direct cytotoxicity, while ethyl/methyl-substituted compounds may act as prodrugs or allosteric modulators. For instance, ethyl groups in allopurinol derivatives reduce xanthine oxidase inhibition while retaining anticancer effects . Enzyme Inhibition: Sulfonyl and halogenated derivatives (e.g., ) are potent enzyme inhibitors, targeting xanthine oxidase or arginase, whereas alkylated analogs may exhibit attenuated inhibition profiles .

Biological Activity

4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • An ethyl group at the 4-position.
  • A methyl group at the 1-position of the pyrazole ring.

This unique substitution pattern influences its chemical reactivity and biological properties.

Research indicates that this compound primarily acts as a cyclin-dependent kinase inhibitor . By inhibiting CDK activity, it can halt uncontrolled cell proliferation, making it a candidate for anticancer therapies. Additionally, studies have shown its interactions with sigma receptors, suggesting further therapeutic potential.

Anticancer Activity

The compound has been extensively studied for its anticancer properties. It has demonstrated:

  • Inhibition of CDKs , leading to cell cycle arrest.
  • Anti-proliferative effects against various cancer cell lines.

A notable study reported that derivatives of pyrazolo[3,4-d]pyrimidine showed IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT-116 cancer cells, indicating significant potency in inhibiting cancer cell growth .

Antimicrobial Properties

In addition to its anticancer activity, this compound exhibits:

  • Antibacterial and antifungal properties.
  • Potential applications in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

The following table summarizes key features and activities of compounds related to this compound:

Compound NameKey FeaturesUnique Aspects
1-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl group at position 1Lacks ethyl substitution
Ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin)Contains piperazine moietyEnhanced solubility and bioavailability
6-Amino-pyrazolo[3,4-d]pyrimidinesAmino group at position 6Exhibits different biological activities
Pyrazolo[3,4-d]pyrimidines as CDK inhibitorsGeneral class of compoundsBroad spectrum of biological activities

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Therapy : A study involving murine xenograft models demonstrated that derivatives exhibited moderate tumor growth inhibition when tested against TMD8 cells .
  • Antimicrobial Activity : In vitro tests revealed significant antibacterial effects against various pathogens, highlighting its potential utility in infectious disease treatment .
  • Kinase Inhibition : Research on the structure–activity relationship established that certain derivatives showed enhanced selectivity and potency against specific kinases involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution at the 4-position using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methylation at the 1-position via alkylation with methyl halides or reductive amination .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
    Example conditions: Refluxing in ethanol for 6–8 hours with K₂CO₃ as a base yields derivatives with >70% purity .

Q. Which analytical techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., 4-ethyl vs. 1-methyl groups) .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers; aromatic protons in pyrazolo[3,4-d]pyrimidine appear as distinct doublets (δ 8.2–8.7 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: Reported activities include:

  • Anticancer : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Antiviral : Blocking viral replication enzymes (e.g., HIV-1 reverse transcriptase) .
  • Anti-inflammatory : Suppression of COX-2 and TNF-α in murine models .
    Note: Activity varies with substituents; ethyl/methyl groups enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing ethyl/methyl groups at specific positions?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .
  • Temperature control : Reflux (~80°C) minimizes side reactions during methylation .
    Example optimization: Using 1.2 equivalents of ethyl iodide in DMF at 80°C for 8 hours increased yield from 55% to 82% .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Comparative assays : Use standardized protocols (e.g., MTT for cytotoxicity, kinase Glo for enzyme inhibition) to minimize variability .
  • Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., 4-ethyl vs. 4-phenyl) with activity trends .
  • Molecular docking : Predict binding modes to explain divergent results (e.g., steric clashes in bulkier derivatives) .

Q. What computational strategies predict binding affinities of novel analogs to kinase targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methyl → ethyl) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors in the pyrazolo[3,4-d]pyrimidine scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.